
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid, also known as MPTP, is a synthetic compound that was accidentally discovered to cause Parkinson's disease-like symptoms in humans and other animals. MPTP is widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain, which are responsible for the production of the neurotransmitter dopamine.
Mecanismo De Acción
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid is converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons by the dopamine transporter, where it accumulates and causes oxidative stress, mitochondrial dysfunction, and ultimately cell death. The selective vulnerability of dopaminergic neurons to 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid toxicity is due to the high expression of MAO-B and the dopamine transporter in these cells.
Biochemical and Physiological Effects:
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid-induced damage to dopaminergic neurons leads to a decrease in dopamine levels in the brain, resulting in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid also causes non-motor symptoms, such as cognitive impairment and depression. In addition to its effects on the dopaminergic system, 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid has been shown to affect other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid is a valuable tool for studying Parkinson's disease and related neurodegenerative disorders in animal models. Its selective toxicity to dopaminergic neurons allows researchers to investigate the underlying mechanisms of the disease and test potential treatments. However, 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid has limitations as a model of Parkinson's disease, as it does not fully mimic the disease's pathology and does not replicate the genetic and environmental factors that contribute to the disease's development in humans.
Direcciones Futuras
Future research on 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid should focus on improving its usefulness as a model of Parkinson's disease and developing new treatments for the disease. One direction is to combine 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid with other toxins or genetic manipulations to create a more comprehensive model of the disease. Another direction is to investigate the potential of 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid as a therapeutic agent, as it has been shown to have neuroprotective effects in some studies. Finally, research should continue to identify the environmental and genetic factors that contribute to the development of Parkinson's disease to develop more effective prevention and treatment strategies.
Métodos De Síntesis
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid) with nitrous acid. The reaction yields 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid-N-oxide, which can be reduced to 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid using sodium borohydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid is widely used in scientific research to create animal models of Parkinson's disease. The selective damage to dopaminergic neurons in the brain caused by 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid mimics the pathology of Parkinson's disease, allowing researchers to study the disease's underlying mechanisms and test potential treatments. 6-Methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid has also been used to investigate the role of environmental toxins in the development of Parkinson's disease.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
6-methyl-1,2,3,4-tetrahydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-5-2-3-6(4-8-5)7(9)10/h2,6,8H,3-4H2,1H3,(H,9,10) |
Clave InChI |
DPTLXNUULKTIPG-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CN1)C(=O)O |
SMILES canónico |
CC1=CCC(CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)

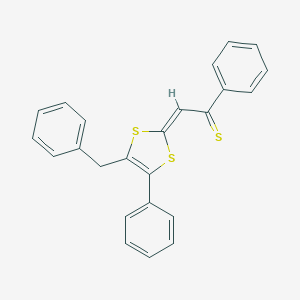
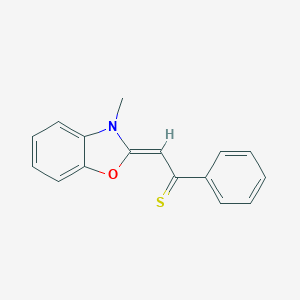
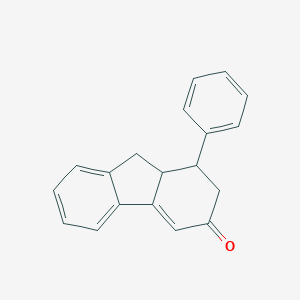
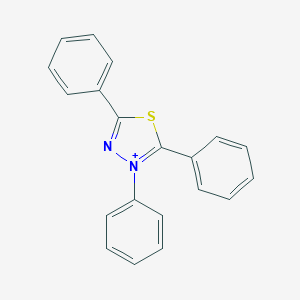
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)
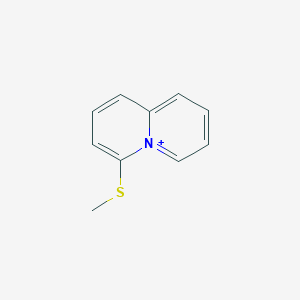

![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
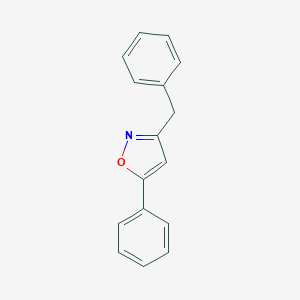
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)